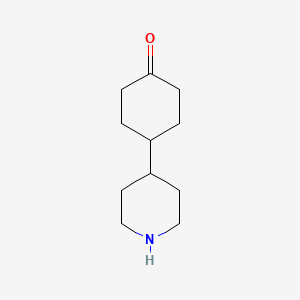

4-(Piperidin-4-yl)cyclohexanone

Description

Properties

IUPAC Name |

4-piperidin-4-ylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10/h9-10,12H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHKPBNMRZCALV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmaceutical intermediate in drug development. Research indicates its efficacy against various biological targets, making it a candidate for developing new therapeutic agents.

Case Study: Antiviral Activity

A study identified analogues of 4-(Piperidin-4-yl)cyclohexanone that exhibit antiviral properties against the spike protein of SARS-CoV-2. These compounds were designed to enhance safety profiles while maintaining efficacy similar to existing treatments like hydroxychloroquine (HCQ) and chloroquine (CQ) .

Antimicrobial Properties

Research has demonstrated that this compound derivatives possess antimicrobial activity against several pathogens, including Mycobacterium tuberculosis.

Case Study: Tuberculosis Inhibition

In a high-throughput screening study, derivatives of this compound were evaluated for their ability to inhibit Mycobacterium tuberculosis. Selected compounds showed promising activity with minimal cytotoxicity, indicating their potential as novel anti-tubercular agents .

Cancer Research

The compound has been explored for its anticancer properties. Various analogues have been synthesized and tested for their efficacy against different cancer cell lines.

Case Study: Cytotoxic Activity

A series of 4-piperidone derivatives demonstrated significant cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). These compounds exhibited mechanisms involving topoisomerase IIα inhibition, which is crucial for DNA replication and repair .

Industrial Applications

Beyond its medicinal uses, this compound is utilized in the production of industrial chemicals and materials. Its structural properties make it suitable for applications in polymer chemistry and material science.

Table 1: Antiviral Activity Against SARS-CoV-2

| Compound Name | Structure | IC50 (µM) | Safety Profile |

|---|---|---|---|

| HCQ Analogue 1 | Structure | 0.5 | Low |

| HCQ Analogue 2 | Structure | 0.7 | Moderate |

Table 2: Anticancer Efficacy Against Various Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 | 6.3 | Topoisomerase IIα Inhibition |

| Compound B | MCF7 | 1.6 | Apoptosis Induction |

| Compound C | A431 | 5.2 | Multi-targeted Inhibition |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-(Piperidin-4-yl)cyclohexanone with key analogs, focusing on substituents, molecular weight, and predicted properties:

Notes:

- LogP Estimates: Calculated using fragment-based methods (e.g., Moriguchi LogP). Piperidinyl and tolyl groups enhance lipophilicity, favoring membrane permeability in drug design .

Reactivity and Functional Group Influence

- Piperidinyl Group: The nitrogen in piperidine enables hydrogen bonding and salt formation, critical for CNS penetration and receptor targeting. For example, analogs like 4-(dimethylamino)-4-(pyridin-3-yl)cyclohexanone exhibit enhanced basicity, favoring interactions with acetylcholine receptors .

- Ketone Functionality: The cyclohexanone carbonyl group participates in condensation reactions (e.g., with formaldehyde in polymer synthesis) and serves as a handle for further derivatization .

Preparation Methods

Oxidation of 4-Substituted Cyclohexanols to 4-Substituted Cyclohexanones

A prominent method for preparing 4-substituted cyclohexanones, including 4-(Piperidin-4-yl)cyclohexanone, involves oxidation of the corresponding 4-substituted cyclohexanol derivatives.

- Process: Starting from 4-substituted phenols, catalytic hydrogenation converts these into 4-substituted cyclohexanols. Subsequent oxidation using oxygen-containing gases as oxidants converts these alcohols into the corresponding ketones.

- Oxidants: Environmentally friendly oxidants such as molecular oxygen or oxygen-enriched gases are preferred due to their low cost, high selectivity, and mild reaction conditions.

- Advantages: This method is scalable for industrial production, offers high yield, and is environmentally benign due to the use of clean oxidants and mild conditions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Catalytic hydrogenation | 4-substituted phenol, hydrogen, catalyst | 4-substituted cyclohexanol |

| Oxidation | Oxygen-containing gas, mild temperature | 4-substituted cyclohexanone |

This approach is reported as simple, green, and suitable for large-scale synthesis.

Aza-Michael Addition and One-Pot Oxidation-Cyclization

An efficient synthetic strategy involves the aza-Michael addition of amines to divinyl ketones followed by manganese dioxide-mediated one-pot oxidation-cyclization to form N-substituted 4-piperidones, which can be further transformed into this compound derivatives.

- Key Features:

- Use of divinyl ketones as substrates.

- Reaction with primary amines (e.g., benzylamine) to form piperidine rings via aza-Michael addition.

- One-pot oxidation and cyclization mediated by manganese dioxide.

- Yields: Moderate to good yields over two steps.

- Applications: This method allows for structural diversity and stereochemical control, enabling synthesis of biologically relevant piperidine derivatives.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Aza-Michael addition | Divinyl ketone + primary amine | Intermediate amino-substituted ketone |

| One-pot oxidation-cyclization | Manganese dioxide, molecular sieves | N-substituted 4-piperidone |

This method is valuable for generating diverse piperidine building blocks relevant to drug discovery.

Multicomponent Reactions (Ugi-4CR) for Piperidine Derivatives

Multicomponent reactions such as the Ugi four-component reaction (Ugi-4CR) provide a powerful one-step synthetic tool to access functionalized piperidine derivatives including this compound analogues.

- Methodology: Reaction of commercially available N-substituted 4-piperidones with isocyanides, primary amines, and carboxylic acids in methanol at room temperature.

- Yields: Moderate to good yields.

- Advantages: Rapid generation of structural diversity, suitable for library synthesis in medicinal chemistry.

- Limitations: Requires availability of N-substituted 4-piperidones or prior synthesis thereof.

| Component | Role |

|---|---|

| N-substituted 4-piperidone | Core scaffold |

| Isocyanides | Reactant for amide bond formation |

| Primary amines | Nucleophile in the reaction |

| Carboxylic acids | Acid component in Ugi reaction |

This approach facilitates efficient access to complex piperidine derivatives with diverse substitution patterns.

Catalytic Hydrogenation and Coupling Strategies

Recent advances include one-pot sequential Suzuki–Miyaura coupling followed by mild catalytic hydrogenation to functionalize piperidine derivatives.

- Process: Coupling of aromatic or heteroaromatic groups onto piperidine precursors, followed by hydrogenation under mild conditions to saturate rings or reduce functionalities.

- Catalysts: Palladium on carbon, Raney nickel, or rhodium complexes.

- Reaction Conditions: Mild temperatures (room temperature to reflux), careful control of substrate concentration for optimal hydrogenation rates.

- Outcome: High chemoselectivity and stereoselectivity, enabling synthesis of functionalized piperidines without loss of enantioselectivity.

This strategy allows for the preparation of complex piperidine structures, potentially applicable to this compound derivatives.

Summary Table of Preparation Methods

Research Findings and Notes

- The oxidation method using oxygen-containing gases is highlighted for its environmental friendliness and high selectivity, making it ideal for industrial scale synthesis of 4-substituted cyclohexanones, including this compound.

- The aza-Michael addition combined with manganese dioxide oxidation offers a versatile route to N-substituted 4-piperidones, which are key intermediates for further functionalization.

- Multicomponent reactions such as Ugi-4CR enable rapid synthesis of structurally diverse piperidine derivatives, facilitating drug discovery efforts.

- Catalytic hydrogenation methods emphasize the importance of substrate concentration and catalyst choice for achieving high chemoselectivity and stereoselectivity in piperidine synthesis.

- Reaction conditions such as solvent choice (e.g., ethanol) and temperature critically affect yields and purity, with ethanol often enhancing yields in piperidine-related reactions.

Q & A

Basic Question: What are the common synthetic routes for 4-(Piperidin-4-yl)cyclohexanone, and how can reaction conditions be optimized?

Methodological Answer:

this compound is typically synthesized via reductive alkylation or nucleophilic substitution. A validated approach involves reacting piperidin-4-amine derivatives with cyclohexanone under hydrogenation or catalytic conditions. For example:

- Reductive alkylation : Combine piperidin-4-amine with cyclohexanone in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst .

- Microwave-assisted synthesis : Accelerate reaction kinetics using microwave irradiation to reduce side products and improve yields .

Optimization Tips : - Control pH to stabilize intermediates (e.g., maintain mildly acidic conditions).

- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.

Basic Question: How can the purity and structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

Use a multi-technique approach:

- NMR Spectroscopy : Compare - and -NMR spectra with reference data (e.g., PubChem or CAS entries) to confirm substituent positions .

- Mass Spectrometry (MS) : Validate molecular weight via high-resolution MS (HRMS).

- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELX software for structure refinement .

- HPLC : Quantify purity using reverse-phase chromatography with UV detection.

Advanced Question: How can computational modeling aid in predicting the reactivity of this compound in medicinal chemistry applications?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites for functionalization .

- Molecular Docking : Simulate interactions with biological targets (e.g., receptors or enzymes) to prioritize derivatives for synthesis .

- SAR Analysis : Corrogate experimental bioactivity data with computational predictions to refine structural modifications.

Advanced Question: What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

- Cross-Validation : Compare IR, NMR, and X-ray data to identify inconsistencies (e.g., unexpected tautomerism or conformational flexibility) .

- Dynamic NMR : Detect slow-exchange processes (e.g., ring-flipping in cyclohexanone) by variable-temperature experiments .

- Crystallographic Refinement : Use SHELXL to resolve ambiguous bond lengths/angles in solid-state structures .

Basic Question: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps .

- Storage : Store in airtight containers under inert gas (N2 or Ar) to prevent oxidation.

- Spill Management : Neutralize with sand or vermiculite; avoid aqueous washes for moisture-sensitive intermediates .

Advanced Question: How can this compound be functionalized for structure-activity relationship (SAR) studies in CNS drug discovery?

Methodological Answer:

- Position-Specific Modifications :

- Biological Assays : Test analogs against M1 muscarinic acetylcholine receptors (M1mAChR) using radioligand binding assays .

Basic Question: What analytical techniques are suitable for quantifying this compound in complex mixtures?

Methodological Answer:

- GC-MS : Ideal for volatile derivatives after silylation or derivatization.

- LC-UV/HRMS : Quantify non-volatile samples with high sensitivity (LOD ≤ 0.1 µg/mL) .

- Titrimetry : Use non-aqueous titration for amine-containing derivatives.

Advanced Question: How does steric hindrance in this compound impact its reactivity in multicomponent reactions?

Methodological Answer:

- Steric Maps : Generate 3D models (e.g., using Avogadro or Gaussian) to visualize spatial constraints around the piperidine nitrogen.

- Kinetic Studies : Compare reaction rates with bulkier vs. smaller substituents (e.g., tert-butyl vs. methyl groups) .

- Catalyst Design : Employ bulky ligands (e.g., BINAP) in asymmetric catalysis to circumvent steric limitations .

Basic Question: What are the documented applications of this compound in pharmaceutical research?

Methodological Answer:

- Intermediate Synthesis : Used to prepare CNS-active compounds (e.g., M1mAChR agonists) .

- Scaffold for Analogs : Serves as a core structure for antimalarial or antiviral agents via functional group interconversion .

Advanced Question: How can solvent effects influence the conformational equilibrium of this compound?

Methodological Answer:

- Solvent Polarity Studies : Use dielectric constant (ε) to correlate solvent polarity with chair-chair inversion rates (e.g., faster in DMSO vs. hexane) .

- NOESY NMR : Detect through-space interactions to identify dominant conformers in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.